

KSPWFTTL Amino Acid Sequence: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Kspwfttl*

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An In-depth Examination of the Immunodominant Epitope **KSPWFTTL**: Structure, Function, and Methodologies for a Murine Leukemia Virus-Derived Peptide

This technical guide provides a comprehensive overview of the **KSPWFTTL** amino acid sequence for researchers, scientists, and drug development professionals. **KSPWFTTL** is a significant peptide in the field of immunology, particularly in the context of cancer research and vaccine development.

Core Data Summary

The **KSPWFTTL** peptide is an immunodominant, H-2Kb-restricted epitope derived from the p15E transmembrane envelope protein of the endogenous ecotropic murine leukemia virus (MuLV).^{[1][2]} Its sequence is Lys-Ser-Pro-Trp-Phe-Thr-Thr-Leu. This octameric peptide plays a crucial role in the recognition by and activation of cytotoxic T lymphocytes (CTLs), which are essential for the cell-mediated immune response against viral infections and tumors.^{[1][2]}

Property	Description	Reference
Sequence	Lys-Ser-Pro-Trp-Phe-Thr-Thr-Leu (KSPWFTTL)	[1]
Source	p15E transmembrane protein of Murine Leukemia Virus (MuLV)	
MHC Restriction	H-2Kb	
Biological Function	Immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs)	
Therapeutic Relevance	Potential target for cancer immunotherapy and vaccine development	

Predicted Three-Dimensional Structure

While an experimentally determined crystal structure of **KSPWFTTL** is not publicly available, a predicted three-dimensional structure was generated using the PEP-FOLD peptide structure prediction server. This model provides a plausible conformation of the peptide, which is essential for understanding its interaction with the Major Histocompatibility Complex (MHC) class I molecule H-2Kb and the T-cell receptor.

The predicted structure suggests a relatively linear conformation with specific side-chain orientations that are critical for its binding affinity and immunogenicity. The spatial arrangement of the anchor residues, which are key for the interaction with the MHC binding groove, can be visualized in this model.

Note: The following is a representation of a predicted structure and should be considered a theoretical model. Experimental validation is required for definitive structural determination.

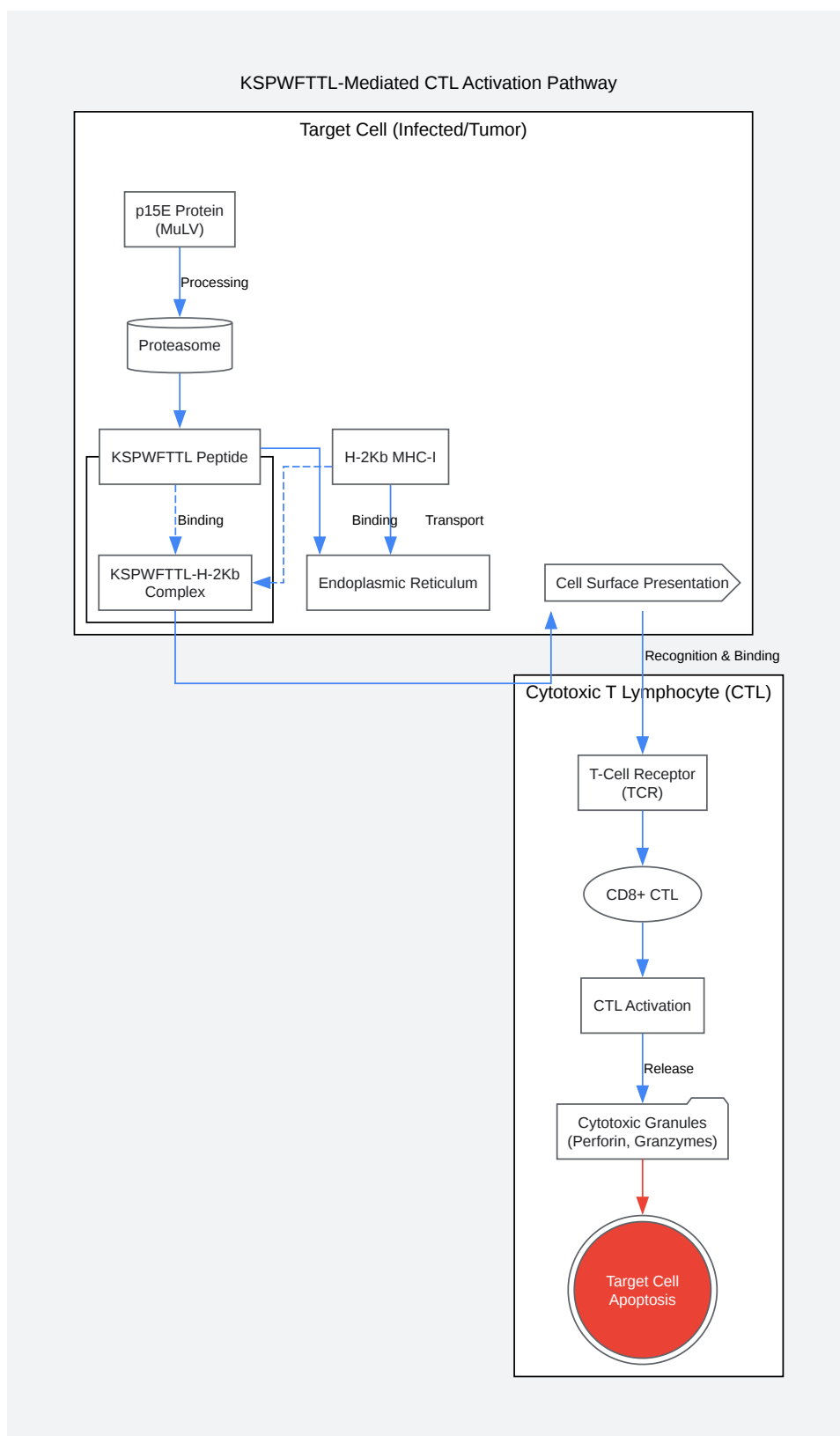
Signaling and Functional Pathway

The primary function of the **KSPWFTTL** peptide is to act as an antigenic epitope, initiating a cascade of events that leads to a specific cytotoxic T lymphocyte (CTL) response. This process

is a cornerstone of adaptive immunity against virally infected or cancerous cells.

The signaling pathway begins with the endogenous expression of the MuLV p15E protein in an infected or tumor cell. This protein is processed by the proteasome into smaller peptides, including **KSPWFTTL**. The **KSPWFTTL** peptide is then transported into the endoplasmic reticulum, where it binds to the H-2Kb MHC class I molecule. The stable peptide-MHC complex is subsequently transported to the cell surface.

On the cell surface, the **KSPWFTTL**-H-2Kb complex is presented to CD8+ T cells. T-cell receptors (TCRs) on specific CTLs that recognize this complex with high affinity will bind to it, leading to the activation of the CTL. This activation, co-stimulated by other signaling molecules, triggers the CTL to release cytotoxic granules containing perforin and granzymes, inducing apoptosis in the target cell.



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KSPWFTTL-Mediated CTL Activation Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments involving the **KSPWFTTL** peptide.

Solid-Phase Peptide Synthesis (Fmoc Chemistry)

Objective: To chemically synthesize the **KSPWFTTL** peptide.

Materials:

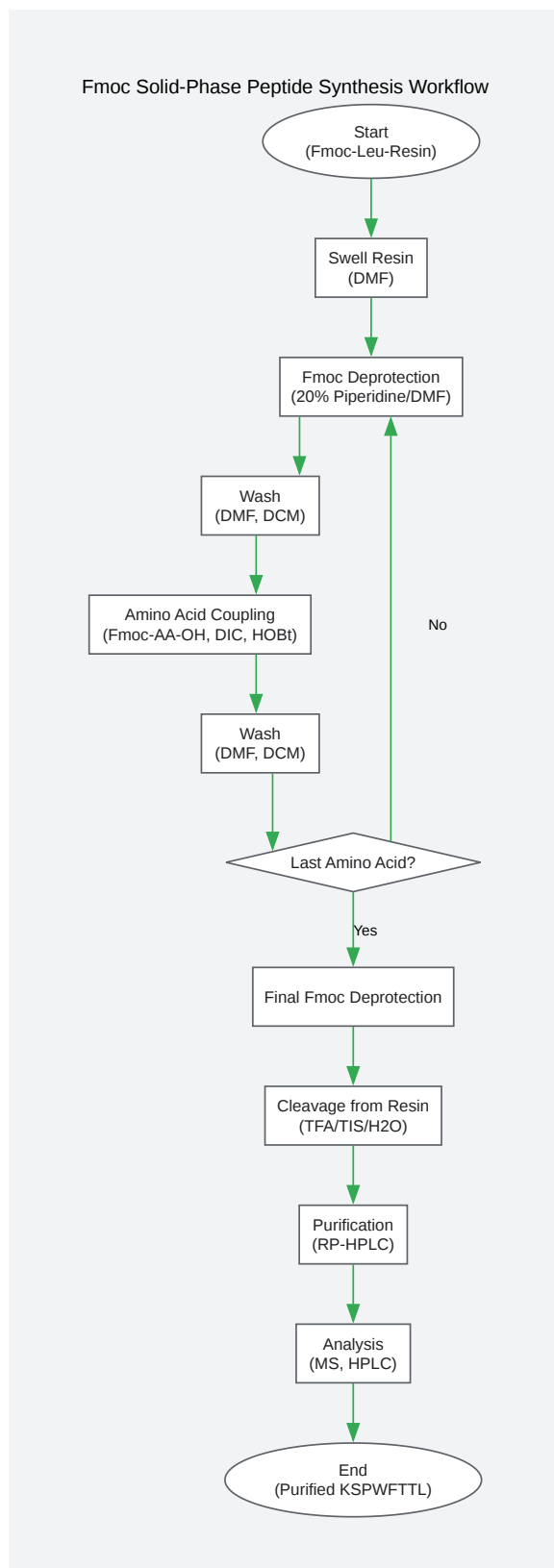
- Fmoc-L-Leu-Wang resin
- Fmoc-protected amino acids (Fmoc-Thr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH)
- N,N-Dimethylformamide (DMF)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water
- Solid-phase synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 1 hour in the synthesis vessel.

- Fmoc Deprotection:
 - Drain the DMF.
 - Add a 20% solution of piperidine in DMF to the resin.
 - Shake for 20 minutes at room temperature.
 - Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling:
 - Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Thr(tBu)-OH) in DMF.
 - Add HOBt and DIC to the amino acid solution to pre-activate it for 5 minutes.
 - Add the activated amino acid solution to the resin.
 - Shake for 2-4 hours at room temperature.
 - Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
 - Once the coupling is complete (negative Kaiser test, yellow beads), wash the resin with DMF (5 times) and DCM (3 times).
- Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Thr, Phe, Trp, Pro, Ser, Lys).
- Final Deprotection: After coupling the last amino acid (Fmoc-Lys(Boc)-OH), perform a final Fmoc deprotection (step 2).
- Cleavage and Side-Chain Deprotection:
 - Wash the resin with DCM and dry it under vacuum.
 - Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
 - Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate containing the cleaved peptide.
- Peptide Precipitation and Purification:
 - Precipitate the peptide from the filtrate by adding cold diethyl ether.
 - Centrifuge to pellet the peptide and wash the pellet with cold ether.
 - Dry the crude peptide.
 - Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.



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Fmoc Solid-Phase Peptide Synthesis Workflow

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN- γ Release

Objective: To quantify the frequency of **KSPWFTTL**-specific, IFN- γ -secreting T cells.

Materials:

- PVDF-membrane 96-well ELISPOT plates
- Anti-mouse IFN- γ capture antibody
- Biotinylated anti-mouse IFN- γ detection antibody
- Streptavidin-Alkaline Phosphatase (SAV-AP) or Streptavidin-Horseradish Peroxidase (SAV-HRP)
- Substrate for AP (BCIP/NBT) or HRP (AEC)
- Spleen cells from immunized or control mice
- **KSPWFTTL** peptide
- Complete RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phosphate Buffered Saline (PBS)
- Blocking solution (e.g., PBS with 1% BSA)

Procedure:

- Plate Coating:
 - Pre-wet the ELISPOT plate with 35% ethanol for 30 seconds.
 - Wash the plate 3 times with sterile PBS.

- Coat the wells with anti-mouse IFN- γ capture antibody diluted in PBS and incubate overnight at 4°C.
- Blocking:
 - Wash the plate 3 times with sterile PBS.
 - Block the wells with complete RPMI medium containing 10% FBS for 2 hours at 37°C.
- Cell Plating and Stimulation:
 - Prepare a single-cell suspension of splenocytes from immunized and control mice.
 - Wash the cells and resuspend them in complete RPMI medium.
 - Add the splenocytes to the wells of the ELISPOT plate at a desired density (e.g., 2×10^5 cells/well).
 - Add the **KSPWFTTL** peptide to the appropriate wells at a final concentration of 1-10 $\mu\text{g/mL}$.
 - Include negative control wells (cells only, no peptide) and positive control wells (cells with a mitogen like Concanavalin A).
 - Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
- Detection:
 - Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).
 - Add the biotinylated anti-mouse IFN- γ detection antibody diluted in blocking solution and incubate for 2 hours at room temperature.
 - Wash the plate 5 times with PBST.
 - Add SAV-AP or SAV-HRP conjugate and incubate for 1 hour at room temperature.
 - Wash the plate 5 times with PBST.

- Spot Development:
 - Add the appropriate substrate (BCIP/NBT or AEC) to the wells.
 - Monitor spot development and stop the reaction by washing the plate with distilled water.
- Analysis:
 - Allow the plate to dry completely.
 - Count the number of spots in each well using an automated ELISPOT reader. Each spot represents a single IFN- γ -secreting cell.

Cytotoxic T Lymphocyte (CTL) Cytotoxicity Assay

Objective: To measure the ability of **KSPWFTTL**-specific CTLs to kill target cells presenting the peptide.

Materials:

- Effector cells: **KSPWFTTL**-specific CTLs (generated by in vitro stimulation or isolated from immunized mice).
- Target cells: H-2Kb positive cell line (e.g., RMA-S or EL4 cells).
- **KSPWFTTL** peptide.
- Chromium-51 (51Cr) or a non-radioactive cytotoxicity assay kit (e.g., based on LDH or granzyme B release).
- 96-well V-bottom plates.
- Complete RPMI-1640 medium.
- Gamma counter (for 51Cr release assay) or plate reader (for colorimetric assays).

Procedure (51Cr Release Assay):

- Target Cell Labeling and Peptide Pulsing:

- Label the target cells with ^{51}Cr by incubating them with sodium chromate for 1-2 hours at 37°C .
- Wash the labeled target cells 3 times with medium to remove excess ^{51}Cr .
- Pulse one aliquot of the labeled target cells with the **KSPWFTTL** peptide (1-10 $\mu\text{g}/\text{mL}$) for 1 hour at 37°C .
- Leave another aliquot of labeled target cells unpulsed as a negative control.
- Co-culture:
 - Plate the labeled and peptide-pulsed (or unpulsed) target cells in a 96-well V-bottom plate at a constant number (e.g., 1×10^4 cells/well).
 - Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
 - Set up control wells for spontaneous release (target cells only) and maximum release (target cells with a detergent like Triton X-100).
 - Centrifuge the plate briefly to pellet the cells and incubate for 4-6 hours at 37°C .
- Measurement of ^{51}Cr Release:
 - After incubation, centrifuge the plate.
 - Carefully collect the supernatant from each well.
 - Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Calculation of Specific Lysis:
 - Calculate the percentage of specific lysis using the following formula: % Specific Lysis =
$$\frac{[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100}$$

Conclusion

The **KSPWFTTL** peptide is a well-characterized immunodominant epitope that serves as a valuable tool for studying T-cell responses in the context of murine leukemia virus infection and cancer immunology. This technical guide provides a foundational understanding of its properties, a predicted structure for in silico analysis, and detailed protocols for its synthesis and functional characterization. The methodologies outlined herein are essential for researchers aiming to investigate the role of this and other peptide epitopes in immunity and to develop novel immunotherapeutic strategies.

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- To cite this document: BenchChem. [KSPWFTTL Amino Acid Sequence: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12408968#kspwfttl-amino-acid-sequence-and-structure]

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